molecular formula C8H18Cl2N2 B6200414 5,8-diazaspiro[3.6]decane dihydrochloride CAS No. 2694728-03-3

5,8-diazaspiro[3.6]decane dihydrochloride

Cat. No.: B6200414
CAS No.: 2694728-03-3
M. Wt: 213.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,8-diazaspiro[3.6]decane dihydrochloride: is a chemical compound with the molecular formula C8H18Cl2N2 and a molecular weight of 213.1 g/mol . This compound belongs to the class of spiro compounds, which are characterized by a unique structure where two rings share a single common atom. The spiro structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-diazaspiro[3.6]decane dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a dihalide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the cyclization process. The resulting spiro compound is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 5,8-diazaspiro[3.6]decane dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or other reduced derivatives.

    Substitution: Formation of substituted spiro compounds with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, 5,8-diazaspiro[3.6]decane dihydrochloride is used as a building block for the synthesis of more complex spiro compounds. Its unique structure makes it a valuable intermediate in the development of novel chemical entities.

Biology: In biological research, this compound is studied for its potential biological activities. It has been investigated for its interactions with various biological targets, including enzymes and receptors.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It has shown promise in preliminary studies as a potential drug candidate for the treatment of certain diseases.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 5,8-diazaspiro[3.6]decane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may influence cellular signaling pathways and enzyme activities .

Comparison with Similar Compounds

  • 1,8-diazaspiro[4.5]decane dihydrochloride
  • 2,8-diazaspiro[4.5]decan-1-one derivatives
  • Spiro[4.5]decane compounds

Comparison: Compared to similar compounds, 5,8-diazaspiro[3.6]decane dihydrochloride has a unique spiro structure that imparts distinct chemical and physical properties.

Properties

CAS No.

2694728-03-3

Molecular Formula

C8H18Cl2N2

Molecular Weight

213.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.